molecular formula C31H49N2+ B303355 Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- CAS No. 102247-34-7

Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-

Cat. No. B303355
CAS RN: 102247-34-7
M. Wt: 449.7 g/mol
InChI Key: ZDKRXBKIYXWTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a cationic lipid that is commonly used as a transfection reagent for the delivery of nucleic acids into cells.

Scientific Research Applications

Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been used in a variety of scientific research applications, including gene therapy, drug delivery, and cancer research. It is commonly used as a transfection reagent for the delivery of nucleic acids into cells, as it has been shown to be highly efficient in this regard. It has also been used as a drug delivery vehicle, as it can encapsulate hydrophobic drugs and deliver them to target cells. In cancer research, it has been used to deliver siRNA to cancer cells, resulting in the downregulation of target genes and inhibition of tumor growth.

Mechanism of Action

Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- works by forming complexes with nucleic acids, which are then taken up by cells via endocytosis. Once inside the cell, the lipid components of the complex are able to fuse with the cell membrane, releasing the nucleic acids into the cytoplasm. The nucleic acids are then able to enter the nucleus and carry out their intended function.
Biochemical and Physiological Effects:
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been shown to have low toxicity and minimal effects on cell viability. However, it has been shown to induce an inflammatory response in some cell types, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is its high transfection efficiency, which makes it a popular choice for gene therapy and other applications that require the delivery of nucleic acids into cells. However, its use may be limited by its potential to induce an inflammatory response in some cell types.

Future Directions

There are many potential future directions for the use of Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- in scientific research. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in combination with other transfection reagents to improve transfection efficiency. Additionally, further research is needed to better understand the mechanism of action and potential limitations of this compound in different cell types and applications.

Synthesis Methods

Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is synthesized by reacting 4-(dimethylamino)benzaldehyde with 1-bromo-2-(hexadecylthio)ethene in the presence of a palladium catalyst. The resulting compound is then quaternized with pyridine to form the final product.

properties

CAS RN

102247-34-7

Product Name

Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-

Molecular Formula

C31H49N2+

Molecular Weight

449.7 g/mol

IUPAC Name

4-[2-(1-hexadecylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C31H49N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-27-24-30(25-28-33)19-18-29-20-22-31(23-21-29)32(2)3/h18-25,27-28H,4-17,26H2,1-3H3/q+1

InChI Key

ZDKRXBKIYXWTIR-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C

SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.